molecular formula C28H25ClN4O5 B11079391 ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11079391
M. Wt: 533.0 g/mol
InChI Key: PKWOTRMQYQJFIO-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Ester: The compound contains an ethyl ester group (C₂H₅O₂), which contributes to its lipophilic nature.

    Pyrazole Ring: The central pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) is fused with a benzene ring.

    Substituents: At various positions, we find a chlorophenoxy group, a propanoyl (propionyl) group, and a carbonyl group.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The chlorophenoxy group may undergo nucleophilic substitution reactions.

    Carbonyl Reactions: The carbonyl group can participate in various reactions, including reduction (to form alcohols) or oxidation (to form carboxylic acids).

    Pyrazole Ring Reactions: The pyrazole ring may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkoxide bases (e.g., sodium ethoxide) in ethanol.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Chromium(VI) reagents (e.g., chromic acid, CrO₃/H₂SO₄).

    Electrophilic Aromatic Substitution: Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).

Major Products::
  • Reduction of the carbonyl group yields the corresponding alcohol.
  • Substitution at the chlorophenoxy group results in various derivatives.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as an anti-inflammatory, antitumor, or antiviral agent.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Assess its suitability for materials science or drug development.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or metabolism.

Properties

Molecular Formula

C28H25ClN4O5

Molecular Weight

533.0 g/mol

IUPAC Name

ethyl 2-[[5-[2-(4-chlorophenoxy)propanoylamino]-1-phenylpyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C28H25ClN4O5/c1-3-37-28(36)22-11-7-8-12-24(22)31-27(35)23-17-30-33(20-9-5-4-6-10-20)25(23)32-26(34)18(2)38-21-15-13-19(29)14-16-21/h4-18H,3H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

PKWOTRMQYQJFIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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